molecular formula C23H27NO4 B6285039 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid CAS No. 1693678-72-6

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid

Cat. No.: B6285039
CAS No.: 1693678-72-6
M. Wt: 381.5
InChI Key:
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Description

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid is a synthetic compound often used in organic chemistry and biochemistry. This compound is known for its stability and versatility in various chemical reactions, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The process begins with the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting Fmoc-protected amino acid is then coupled with 4,4-dimethylpentanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • Fmoc-Asp (OAll)-OH
  • Fmoc-allyl-Gly-OH
  • Boc-Gly-OH
  • Boc-Ala-OH

Uniqueness

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid is unique due to its stability and versatility in various chemical reactions. Its ability to act as a protecting group in peptide synthesis makes it invaluable in the synthesis of complex peptides and proteins. Additionally, its compatibility with automated peptide synthesizers enhances its utility in industrial applications .

Properties

CAS No.

1693678-72-6

Molecular Formula

C23H27NO4

Molecular Weight

381.5

Purity

95

Origin of Product

United States

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